molecular formula C23H21N3O5 B11484867 13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11484867
M. Wt: 419.4 g/mol
InChI Key: YIBHFUOENBEGOT-UHFFFAOYSA-N
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Description

The compound 13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is a complex organic molecule characterized by its unique tricyclic structure This compound features multiple functional groups, including phenyl, dihydroxyphenyl, dimethyl, and triazatricyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic core.

    Introduction of the Phenyl and Dihydroxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the triazatricyclo core reacts with phenyl and dihydroxyphenyl derivatives.

    Methylation: The dimethyl groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes, ensuring that reaction conditions are reproducible and efficient.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The triazatricyclo core can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or dihydroxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group may yield quinones, while reduction of the triazatricyclo core may produce various reduced derivatives.

Scientific Research Applications

13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with molecular targets and pathways. The dihydroxyphenyl group may interact with enzymes or receptors, while the triazatricyclo core could influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: can be compared with other triazatricyclo compounds that have similar core structures but different substituents.

    Phenyl and Dihydroxyphenyl Derivatives: Compounds with similar phenyl and dihydroxyphenyl groups but different core structures.

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C23H21N3O5/c1-24-19-17(22(29)25(2)23(24)30)18(13-6-4-3-5-7-13)26-10-11-31-21(20(19)26)14-8-9-15(27)16(28)12-14/h3-9,12,21,27-28H,10-11H2,1-2H3

InChI Key

YIBHFUOENBEGOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=CC=C4)C5=CC(=C(C=C5)O)O

Origin of Product

United States

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